3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride chemical properties
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No: 1269152-60-4), a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic signature, a representative synthetic pathway, and its applications as a key structural motif. The strategic incorporation of the trifluoroethyl group onto the pyrrolidine scaffold imparts unique properties, such as enhanced metabolic stability and modulated basicity, making it a valuable component for designing novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides three-dimensional diversity crucial for specific molecular interactions with biological targets.[3] When functionalized with fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, the resulting molecule gains significant pharmacological advantages.
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:
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Modulate pKa: Lowering the basicity of the pyrrolidine nitrogen, which can affect receptor binding and pharmacokinetic properties.
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking common sites of metabolic oxidation by cytochrome P450 enzymes.
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Increase Lipophilicity: Improving a molecule's ability to cross cellular membranes.
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Engage in Unique Interactions: The polarized C-F bonds can participate in favorable dipole-dipole and orthogonal multipolar interactions with protein targets.
Consequently, 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride serves as a critical starting material for synthesizing complex molecules with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of chemical synthesis and drug development. The properties of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1269152-60-4 | [5][6] |
| Molecular Formula | C₆H₁₁ClF₃N | [6][7] |
| Molecular Weight | 189.61 g/mol | [6][7] |
| Appearance | Off-white to white solid/powder | [8] |
| Purity | Typically ≥97% or ≥98% | [5][7] |
| Storage | Store at room temperature under an inert atmosphere. The compound is noted to be hygroscopic. | [6][8] |
| Solubility | Soluble in water. | [8] |
Spectroscopic Data
While specific spectra depend on the acquisition conditions, the following provides an expected profile for structural confirmation.
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¹H NMR (Proton NMR): The spectrum will show characteristic signals for the pyrrolidine ring protons and the methylene group adjacent to the trifluoromethyl group. The coupling between the protons and the fluorine atoms (³JHF) will result in a characteristic quartet for the -CH₂-CF₃ protons.
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¹³C NMR (Carbon NMR): The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling. Other signals will correspond to the carbons of the pyrrolidine ring.
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¹⁹F NMR (Fluorine NMR): A single signal, typically a triplet due to coupling with the adjacent methylene protons (³JHF), is expected, confirming the presence of the -CF₃ group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₁₀F₃N) at m/z ≈ 153.08.[9]
Synthesis and Purification
The synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride can be achieved through various routes. A common conceptual approach involves the introduction of the trifluoroethyl moiety to a suitable pyrrolidine precursor, followed by deprotection and salt formation.
Representative Synthetic Workflow
A plausible synthetic route involves the reaction of a protected pyrrolidone with a trifluoroethylating agent, followed by reduction and deprotection. One patented method describes dissolving N-(R)-(1-(naphthalen-l-yl)ethyl)pyrrolidone in N,N-dimethylformamide, cooling the mixture, and then adding trifluoroacetic anhydride and aluminum trichloride to initiate the reaction.[10]
Below is a generalized workflow diagram illustrating the key transformations.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Conceptual)
Disclaimer: This is a conceptual protocol and must be adapted and optimized based on laboratory safety standards and empirical results.
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Acylation: To a cooled (0-5 °C) solution of a suitable N-protected 3-pyrrolidone in an anhydrous aprotic solvent (e.g., dichloromethane), add a trifluoroethylating agent and a Lewis acid catalyst. Stir the reaction under an inert atmosphere (e.g., Nitrogen) and monitor for completion via TLC or LC-MS.
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Work-up and Isolation: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.
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Reduction: Dissolve the crude intermediate in an anhydrous solvent like THF. Add a suitable reducing agent (e.g., borane-THF complex) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.
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Purification: After cooling, quench the reaction with methanol and concentrate. The resulting residue can be purified using column chromatography to yield the protected 3-(2,2,2-Trifluoroethyl)pyrrolidine.
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Deprotection and Salt Formation: Subject the purified intermediate to standard deprotection conditions (e.g., hydrogenolysis for a benzyl protecting group). After removal of the catalyst and solvent, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
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Final Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Applications in Drug Discovery
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its incorporation into larger, more complex molecules to fine-tune their pharmacological profile. The pyrrolidine scaffold is a versatile framework for exploring chemical space, and the trifluoroethyl group provides a powerful tool for enhancing drug-like properties.[3][11]
Key Roles in Medicinal Chemistry:
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Scaffold Decoration: It provides a robust, saturated heterocyclic core that can be further functionalized at the nitrogen atom to build libraries of compounds for high-throughput screening.
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Bioisosteric Replacement: The trifluoroethylpyrrolidine moiety can be used to replace other groups in a known active molecule to improve its properties without losing its primary binding affinity.
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Fragment-Based Drug Design (FBDD): As a fluorinated fragment, it can be used in screening campaigns to identify initial low-affinity hits that can be grown into potent lead compounds.
Safety and Handling
Proper handling of this chemical is essential in a research environment. The following information is derived from safety data sheets.
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Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Some sources also indicate it may be harmful if swallowed or inhaled.[8][13]
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Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes.[13] Wash skin thoroughly after handling.[12] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][13]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, remove the person to fresh air.[13] If irritation persists or if you feel unwell, seek medical attention.[13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8]
-
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.
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- Chemical Label: 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. (n.d.). Ambeed.
- 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. (n.d.). BLDpharm.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. (n.d.). Fluoropharm.
- SAFETY D
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